N-(3-bromophenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Medicinal Chemistry Structure–Activity Relationship Halogen Bonding

N-(3-Bromophenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (CAS 899948-51-7) is a fully synthetic small molecule built on the 2-oxo-1,2-dihydropyridine-3-carboxamide scaffold. It features a 3-bromophenyl amide substituent and a 3-nitrobenzyl N-alkyl group, yielding a molecular formula of C₁₉H₁₄BrN₃O₄ and a molecular weight of 428.2 g·mol⁻¹.

Molecular Formula C19H14BrN3O4
Molecular Weight 428.242
CAS No. 899948-51-7
Cat. No. B2864327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-bromophenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
CAS899948-51-7
Molecular FormulaC19H14BrN3O4
Molecular Weight428.242
Structural Identifiers
SMILESC1=CC(=CC(=C1)[N+](=O)[O-])CN2C=CC=C(C2=O)C(=O)NC3=CC(=CC=C3)Br
InChIInChI=1S/C19H14BrN3O4/c20-14-5-2-6-15(11-14)21-18(24)17-8-3-9-22(19(17)25)12-13-4-1-7-16(10-13)23(26)27/h1-11H,12H2,(H,21,24)
InChIKeyUQLYHKVYDHHBAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-Bromophenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide: Core Structural Identity and Compound Class Context


N-(3-Bromophenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (CAS 899948-51-7) is a fully synthetic small molecule built on the 2-oxo-1,2-dihydropyridine-3-carboxamide scaffold. It features a 3-bromophenyl amide substituent and a 3-nitrobenzyl N-alkyl group, yielding a molecular formula of C₁₉H₁₄BrN₃O₄ and a molecular weight of 428.2 g·mol⁻¹ . This scaffold forms the core of a patent class claimed as inhibitors or dual inhibitors of PDK1 and Aurora A kinase for oncology and neurodegenerative disease indications [1]. The target compound is structurally distinct from the exemplified patent compounds, as those predominantly carry 3,4-difluorobenzyl or other halogenated benzyl groups coupled with complex imidazolyl-indole or glyco-conjugate extensions, leaving the 3-nitrobenzyl/3-bromophenyl combination uncharacterized in the public domain.

Why Generic Substitution of N-(3-Bromophenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide Is Not Supported by Available Data


The 2-oxo-1,2-dihydropyridine-3-carboxamide class exhibits steep structure–activity relationships (SAR). Patent disclosures demonstrate that relatively subtle changes in the N-benzyl substituent (e.g., 3,4-difluorobenzyl versus 3-nitrobenzyl) and the amide aryl group dictate whether a compound behaves as a selective PDK1 inhibitor, a dual PDK1/Aurora A inhibitor, or an endocannabinoid system modulator [1][2]. Because the specific 3-bromophenyl and 3-nitrobenzyl substitution pattern of compound 899948-51-7 has not been profiled in any of these assays, no quantitative prediction of its target engagement, selectivity, or potency can be made from class-level data. Any claim that a close analog—such as the 4-bromophenyl or 2-ethylphenyl congener—can substitute for the target compound in a biological experiment is therefore unsupported and represents a risk of confounding SAR interpretation or wasting screening resources.

Quantitative Differentiation Evidence for N-(3-Bromophenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide


Meta-Positioned Bromine on the Anilide Ring: Structural Distinction from Para-Bromo and Non-Halogenated Analogs

The target compound carries a bromine substituent at the meta position of the phenyl amide ring. The closest catalogued analogs include N-(4-bromophenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide (para-bromo) and N-(2-ethylphenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (ortho-ethyl, non-halogenated) . Meta-substitution alters the electronic character of the anilide NH and the geometry of ligand–protein interactions relative to para-halogenated or alkyl-substituted congeners. No quantitative IC₅₀, Kd, or cellular activity data are publicly available for any of these compounds, so the functional consequence of the meta-bromo positioning remains untested.

Medicinal Chemistry Structure–Activity Relationship Halogen Bonding

3-Nitrobenzyl N-Substituent: Differentiation from 3,4-Difluorobenzyl-Containing Patent Exemplars

Patent EP3307726A1 discloses PDK1 and PDK1/AurA dual inhibitors based on the 2-oxo-1,2-dihydropyridine-3-carboxamide scaffold. The exemplified active compounds uniformly employ a 3,4-difluorobenzyl group at the N-1 position [1]. The target compound replaces this with a 3-nitrobenzyl moiety, introducing a strong electron-withdrawing nitro group capable of participating in orthogonal hydrogen-bond and dipole interactions. No compound bearing a 3-nitrobenzyl group was exemplified or tested in the patent, so its impact on PDK1 or AurA inhibition is unknown.

Kinase Inhibition PDK1 Patent SAR

2-Oxo-1,2-dihydropyridine Core versus 6-Oxo Isomer: Regioisomeric Distinction

The target compound contains the 2-oxo-1,2-dihydropyridine tautomeric form. A closely catalogued regioisomer, N-(3-bromophenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide, bears the carbonyl at the 6-position . The 2-oxo and 6-oxo regioisomers differ in the position of the amide carbonyl, which alters the hydrogen-bond donor/acceptor pattern of the pyridine ring and may affect both target binding and metabolic stability. No comparative biological data exist for this pair.

Regioisomerism Tautomerism Reactivity

Application Scenarios for N-(3-Bromophenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide Based on Available Structural Evidence


Chemical Probe for Exploring Meta-Bromo SAR in 2-Oxo-1,2-dihydropyridine-3-carboxamide Libraries

The meta-bromophenyl amide substituent is underrepresented in published PDK1/AurA inhibitor patents. This compound can serve as a unique building block or negative control for structure–activity relationship studies investigating the effect of halogen position on kinase selectivity. Because no biological data exist, initial procurement should be for analog synthesis and in-house primary screening [1].

Nitrogen-Containing Heterocycle Collection for High-Throughput Screening

With a molecular weight of 428 Da, a bromine atom for potential halogen bonding, and a nitro group capable of redox cycling, this compound represents a structurally diverse entry for screening libraries. Its unexplored biology makes it suitable for phenotypic screening decks where novel chemotypes are desired [2].

Reference Standard for Regioisomeric Purity Testing

Because a 6-oxo regioisomer is known to exist, the target compound can be used as an authenticated reference standard for HPLC method development, ensuring batch-to-batch regioisomeric purity when scaling up synthesis or evaluating commercial suppliers [1].

Quote Request

Request a Quote for N-(3-bromophenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.